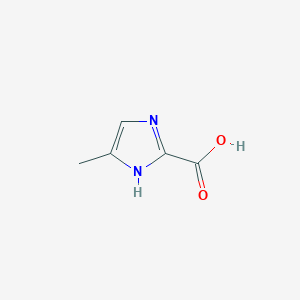

4-甲基-1H-咪唑-2-羧酸

描述

4-Methyl-1H-imidazole-2-carboxylic acid is a compound that has gained interest in various scientific fields due to its potential applications in material science, organic synthesis, and as a precursor for pharmaceuticals. Its structure comprises an imidazole ring substituted with a methyl group and a carboxylic acid group, which contribute to its unique properties and reactivity.

Synthesis Analysis

The synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid derivatives often involves the hydrolysis of esters or the reaction of imidazole with suitable carboxylating agents. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, demonstrating a pathway to similar compounds (Wu, Liu, & Ng, 2005).

Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-imidazole-2-carboxylic acid derivatives can be characterized by X-ray crystallography, revealing planar molecules that can form hydrogen-bonded networks in the crystalline state. This structural feature allows for the formation of stable, three-dimensional structures critical for understanding the compound's properties and potential applications (Wu, Liu, & Ng, 2005).

科学研究应用

药物开发与药理学

4-甲基-1H-咪唑-2-羧酸: 是药物学中的一种宝贵合成子,特别是在开发含有咪唑环的药物方面。 咪唑衍生物表现出广泛的生物活性,包括抗菌、抗真菌和抗病毒特性 . 该化合物可用于合成新的分子,这些分子可能充当金属-β-内酰胺酶的抑制剂,金属-β-内酰胺酶在抗生素耐药性中至关重要 .

材料科学

在材料科学中,4-甲基-1H-咪唑-2-羧酸有助于合成配位聚合物。 这些聚合物在创建具有特定磁性、电气或催化特性的新型材料方面具有潜在应用 .

生物学研究

咪唑环是许多生物分子中的核心结构,例如组氨酸和嘌呤4-甲基-1H-咪唑-2-羧酸可用于生物化学研究,以研究这些活生物体及其合成类似物的关键成分 .

环境科学

咪唑衍生物,包括4-甲基-1H-咪唑-2-羧酸,可用于探索环境应用,例如开发绿色化学工艺和合成环境友好型材料 .

生物技术

该化合物在生物技术方面具有潜在应用,特别是在生物催化和酶模拟领域。 它可用于设计模拟酶活性位点的分子或修改生物分子以实现特定功能 .

化学与合成

4-甲基-1H-咪唑-2-羧酸: 用于化学合成作为构建块,以创建各种含有咪唑的化合物。 这些化合物对于合成具有潜在治疗作用的分子很重要 .

安全和危害

The safety data sheet for a similar compound, 1-Methylimidazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . These include enzymes like xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some imidazole derivatives can inhibit xanthine oxidase, reducing the production of uric acid .

Biochemical Pathways

Given the broad range of targets that imidazole derivatives can interact with, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph and temperature can influence the activity and stability of many compounds .

属性

IUPAC Name |

5-methyl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKNMRPMJXDBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339640 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70631-93-5 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

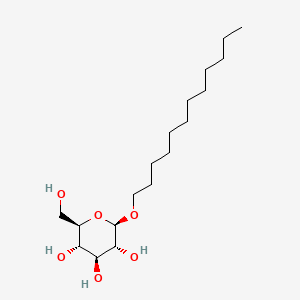

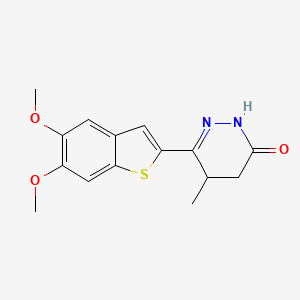

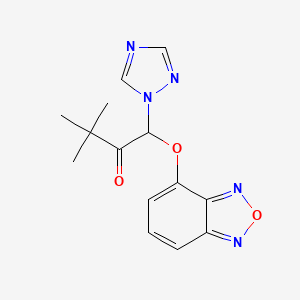

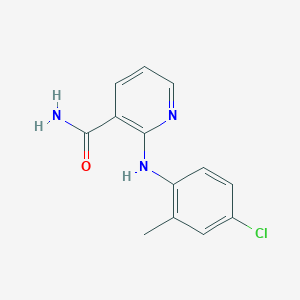

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[anilino(sulfanylidene)methyl]amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylic acid ethyl ester](/img/structure/B1214422.png)

![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-furancarboxamide](/img/structure/B1214426.png)

![N-[4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B1214428.png)

![(1R,9R,13Z)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1214430.png)